molecular formula C11H13N3 B6256209 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine CAS No. 847453-90-1

1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine

Cat. No.: B6256209
CAS No.: 847453-90-1
M. Wt: 187.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with phenylhydrazine in ethanol. This reaction typically yields a mixture of regioisomeric pyrazoles, which can be separated through chromatographic techniques .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed four-component coupling reactions. These reactions utilize a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide under ambient pressure to produce the desired pyrazole derivative .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

847453-90-1

Molecular Formula

C11H13N3

Molecular Weight

187.2

Purity

0

Origin of Product

United States

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